N-(2-Cyanoethyl)-N-methylbenzamide chemical properties and IUPAC name.
N-(2-Cyanoethyl)-N-methylbenzamide chemical properties and IUPAC name.
This technical guide provides a comprehensive overview of N-(2-Cyanoethyl)-N-methylbenzamide, a tertiary amide of interest in synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide synthesizes information from analogous compounds and established reaction mechanisms to offer a robust resource for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, predicted properties, and detailed synthetic methodologies, grounded in fundamental chemical principles.
Chemical Identity and Properties
N-(2-Cyanoethyl)-N-methylbenzamide is a derivative of benzamide featuring both a methyl and a cyanoethyl group attached to the amide nitrogen. This structure imparts a unique combination of a polar amide functionality and a reactive nitrile group, making it a potentially valuable intermediate in the synthesis of more complex molecules.
IUPAC Name: 3-(methyl(benzoyl)amino)propanenitrile
Synonyms: N-(2-Cyanoethyl)-N-methylbenzamide
While a specific CAS Number for this compound is not readily found in major chemical databases, its structure is unambiguously defined by its IUPAC name.
Predicted Physicochemical Properties
The following table summarizes the predicted and inferred chemical properties of N-(2-Cyanoethyl)-N-methylbenzamide. These values are estimated based on the properties of its constituent functional groups and structurally similar molecules, such as N-methylbenzamide and various propionitriles.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₁H₁₂N₂O | From structure |
| Molecular Weight | 188.23 g/mol | Calculated from formula |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar N,N-disubstituted amides |
| Boiling Point | > 200 °C (at atmospheric pressure) | Expected to be higher than N-methylbenzamide due to increased molecular weight and polarity |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Limited solubility in water. | Typical for tertiary amides of this size. |
| pKa (Conjugate Acid) | Weakly basic, protonation at the amide oxygen or nitrile nitrogen. | Amides are generally very weak bases. |
Spectroscopic Profile (Predicted)
The spectroscopic data for N-(2-Cyanoethyl)-N-methylbenzamide can be predicted based on the characteristic absorbances and chemical shifts of its functional groups.
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Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic peaks for the amide and nitrile groups. The carbonyl (C=O) stretch of the tertiary amide will likely appear as a strong band in the region of 1630-1680 cm⁻¹[1]. The nitrile (C≡N) stretch will present as a sharp, medium-intensity peak around 2240-2260 cm⁻¹[2][3]. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and C-H stretching from the methyl and ethyl groups will be seen below 3000 cm⁻¹.
-
¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show distinct signals for the different proton environments. The aromatic protons of the benzoyl group would appear in the range of 7.4-7.8 ppm. The N-methyl group would likely be a singlet around 3.0 ppm. The two methylene groups of the cyanoethyl substituent would appear as triplets, with the CH₂ group adjacent to the nitrogen being more deshielded (downfield) than the CH₂ group adjacent to the nitrile.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will be characterized by a carbonyl carbon signal in the downfield region, typically around 170 ppm for benzamides[4][5]. The nitrile carbon signal would be expected around 117-120 ppm[6]. The aromatic carbons will have signals in the 127-135 ppm range. The N-methyl carbon and the two methylene carbons will appear in the aliphatic region of the spectrum. The chemical shifts of N-substituted benzamides are influenced by the electronic effects of the substituents[7].
Synthesis of N-(2-Cyanoethyl)-N-methylbenzamide
There are two primary logical synthetic routes to N-(2-Cyanoethyl)-N-methylbenzamide, both of which are highly plausible based on well-established organic reactions.
Route A: N-Acylation of 3-(methylamino)propanenitrile
This approach involves the reaction of the commercially available 3-(methylamino)propanenitrile with benzoyl chloride. This is a standard Schotten-Baumann type reaction.
Materials:
-
Benzoyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and purification.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-(methylamino)propanenitrile (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add benzoyl chloride (1.05 eq) dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C. The formation of a white precipitate (triethylamine hydrochloride) is expected.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-(2-Cyanoethyl)-N-methylbenzamide.
Causality Behind Experimental Choices:
-
The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl byproduct of the acylation, preventing the protonation and deactivation of the starting amine[11].
-
The reaction is performed at 0 °C initially to control the exothermic nature of the acylation reaction and minimize potential side reactions.
-
The aqueous workup is designed to remove the triethylamine hydrochloride salt and any unreacted benzoyl chloride (which hydrolyzes to benzoic acid and is removed by the bicarbonate wash).
Diagram of Synthetic Route A
Caption: N-Acylation of 3-(methylamino)propanenitrile with benzoyl chloride.
Route B: Cyanoethylation of N-methylbenzamide
This synthetic strategy involves the Michael addition of N-methylbenzamide to acrylonitrile. This reaction, known as cyanoethylation, is typically base-catalyzed[12][13].
Materials:
-
Acrylonitrile
-
A strong base catalyst (e.g., Triton B (benzyltrimethylammonium hydroxide), sodium tert-butoxide, or DBU)
-
Anhydrous solvent (e.g., Dioxane or Acetonitrile)
-
Dilute acetic acid
-
Standard glassware for reaction, workup, and purification.
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-methylbenzamide (1.0 eq) in the chosen anhydrous solvent.
-
Add a catalytic amount of the base (e.g., 0.1 eq of Triton B).
-
Heat the mixture to a temperature appropriate for the chosen solvent and catalyst (e.g., 50-80 °C).
-
Slowly add acrylonitrile (1.1 to 1.5 eq) dropwise to the reaction mixture. An excess of acrylonitrile may be used to drive the reaction to completion[16].
-
Stir the reaction at the elevated temperature for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize the catalyst with a small amount of dilute acetic acid.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or distillation under reduced pressure.
Causality Behind Experimental Choices:
-
Cyanoethylation of amides requires a base catalyst to deprotonate the amide N-H, forming a more nucleophilic amide anion that can then attack the Michael acceptor, acrylonitrile[13].
-
The use of an anhydrous solvent is important as water can also act as a nucleophile in the presence of a strong base, leading to the formation of byproducts.
-
Elevated temperatures are often necessary to achieve a reasonable reaction rate for the cyanoethylation of less nucleophilic amides.
Diagram of Synthetic Route B
Caption: Base-catalyzed cyanoethylation of N-methylbenzamide.
Applications in Research and Drug Development
While specific applications for N-(2-Cyanoethyl)-N-methylbenzamide are not widely documented, its structure suggests several potential uses for research and development professionals:
-
Intermediate for Heterocyclic Synthesis: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further synthetic transformations and the construction of heterocyclic ring systems.
-
Pharmacophore Scaffolding: The benzamide moiety is a common feature in many biologically active compounds. The cyanoethyl group allows for the introduction of further functionality or for its use as a linker to other molecular fragments.
-
Pro-drug Development: The cyanoethyl group could potentially be used as a pro-drug moiety, which is cleaved in vivo to release an active N-methylbenzamide derivative.
Safety and Handling
Detailed toxicological data for N-(2-Cyanoethyl)-N-methylbenzamide is not available. However, based on its structure, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicity of Precursors: Acrylonitrile is a known carcinogen and is highly toxic. Benzoyl chloride is a lachrymator and is corrosive. 3-(methylamino)propanenitrile is harmful if it comes into contact with skin or is inhaled. All precursors should be handled with extreme care.
-
Reactivity: Avoid contact with strong acids, bases, and oxidizing agents.
Conclusion
N-(2-Cyanoethyl)-N-methylbenzamide is a molecule with potential utility in synthetic chemistry. While direct experimental data is sparse, its chemical properties and synthesis can be reliably inferred from the well-understood chemistry of its constituent functional groups and related compounds. The synthetic routes outlined in this guide, based on N-acylation and cyanoethylation, provide a solid foundation for its laboratory-scale preparation. As with any new compound, all experimental work should be conducted with appropriate safety precautions. This guide serves as a foundational resource to stimulate further investigation into the properties and applications of this interesting molecule.
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